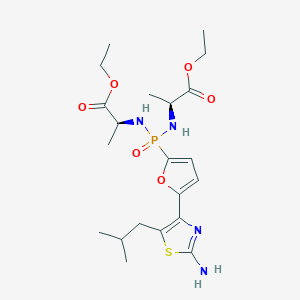

diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate

Descripción general

Descripción

MB06322, también conocido como CS-917, es un inhibidor potente y selectivo de la fructosa 1,6-bisfosfatasa. Esta enzima juega un papel crucial en la vía de la gluconeogénesis, que es responsable de la producción de glucosa en el hígado. MB06322 se ha estudiado ampliamente por su potencial para controlar la gluconeogénesis y manejar los niveles de glucosa en sangre en pacientes con diabetes tipo 2 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de MB06322 implica el uso de una estrategia de profármaco bisamidato. El compuesto MB05032, que es la forma activa, se administra por vía oral a través del profármaco bisamidato MB06322. La conversión de MB06322 a MB05032 ocurre en dos pasos: primero, a través de la acción de una esterasa, y segundo, a través de la acción de una fosforamidasa .

Métodos de Producción Industrial: La producción industrial de MB06322 sigue una ruta sintética similar, asegurando la estabilidad y biodisponibilidad del compuesto. El proceso implica el control cuidadoso de las condiciones de reacción para lograr un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: MB06322 se somete a hidrólisis para convertirse en su forma activa, MB05032. Esta conversión implica la escisión del grupo bisamidato por las enzimas esterasa y fosforamidasa .

Reactivos y Condiciones Comunes: La reacción de hidrólisis requiere enzimas específicas (esterasa y fosforamidasa) y ocurre bajo condiciones fisiológicas dentro del cuerpo .

Productos Principales: El producto principal de la reacción de hidrólisis es MB05032, que es el inhibidor activo de la fructosa 1,6-bisfosfatasa .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate in cancer treatment. In vitro evaluations have shown that the compound exhibits significant cytotoxic effects against various human tumor cell lines. For example, it was tested through the National Cancer Institute's protocols and demonstrated a mean growth inhibition rate of over 50% in certain cancer cell lines .

Enzyme Inhibition

The compound has been identified as an inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. The inhibition constant (IC50) was measured at 10 nM, indicating a strong affinity for the target enzyme. This suggests potential applications in metabolic disorders where regulation of glucose metabolism is crucial .

Drug-Like Properties

Assessment using SwissADME software indicates that this compound possesses favorable drug-like properties such as solubility and permeability, making it a candidate for further development as a therapeutic agent .

Synthetic Methods

The synthesis of this compound has been described in various patents and scientific literature. It typically involves multi-step reactions starting from readily available precursors. The stability of the synthesized compound is critical for its application in pharmaceuticals; thus, ongoing research focuses on optimizing synthesis methods to enhance yield and purity .

Mecanismo De Acción

MB06322 ejerce sus efectos inhibiendo la enzima fructosa 1,6-bisfosfatasa. Esta enzima es un regulador clave de la vía de la gluconeogénesis, que es responsable de la producción de glucosa en el hígado. Al inhibir esta enzima, MB06322 reduce la producción de glucosa, lo que lleva a niveles más bajos de glucosa en sangre .

Los objetivos moleculares de MB06322 incluyen el sitio de unión de AMP de la fructosa 1,6-bisfosfatasa. El compuesto imita la estructura de AMP, lo que le permite unirse a la enzima e inhibir su actividad .

Compuestos Similares:

- MB05032: La forma activa de MB06322, que inhibe directamente la fructosa 1,6-bisfosfatasa .

- MB07803: Un inhibidor de segunda generación con farmacocinética mejorada y mayor biodisponibilidad oral .

Singularidad: MB06322 es único en su capacidad de convertirse en su forma activa, MB05032, a través de una estrategia de profármaco bisamidato. Este enfoque mejora la estabilidad y biodisponibilidad del compuesto, lo que lo convierte en un inhibidor más eficaz de la fructosa 1,6-bisfosfatasa en comparación con otros compuestos similares .

Comparación Con Compuestos Similares

- MB05032: The active form of MB06322, which directly inhibits fructose 1,6-bisphosphatase .

- MB07803: A second-generation inhibitor with improved pharmacokinetics and higher oral bioavailability .

Uniqueness: MB06322 is unique in its ability to be converted into its active form, MB05032, through a bisamidate prodrug strategy. This approach enhances the compound’s stability and bioavailability, making it a more effective inhibitor of fructose 1,6-bisphosphatase compared to other similar compounds .

Actividad Biológica

Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate, also known by its CAS number 347870-26-2, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C21H33N4O5PS |

| Molecular Weight | 484.55 g/mol |

| CAS Number | 347870-26-2 |

The structural complexity of this compound is indicative of its potential interactions within biological systems.

Research indicates that compounds containing thiazole and furan moieties exhibit diverse biological activities. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve inhibition of key enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

A study focusing on related furan derivatives demonstrated significant inhibitory activity against α-glucosidase, an enzyme critical in carbohydrate metabolism. Compounds in this class exhibited IC50 values ranging from 0.645 to 94.033 μM, with some being more potent than the standard inhibitor acarbose (IC50 = 452.243 ± 54.142 μM) . This suggests that this compound may possess similar inhibitory properties.

Antidiabetic Potential

Given the compound's structural similarities to other effective α-glucosidase inhibitors, it may be posited as a candidate for antidiabetic drug development. The inhibition of α-glucosidase leads to reduced glucose absorption in the intestines, thereby controlling postprandial blood glucose levels.

Cytotoxicity and Safety Profile

Preliminary studies on related compounds have shown low cytotoxicity towards various cell lines including HEK293 (human embryonic kidney cells), RAW264.7 (mouse macrophages), and HepG2 (human liver cancer cells), suggesting a favorable safety profile . Further investigations are necessary to confirm the safety and efficacy of this compound.

Case Studies and Research Findings

- Inhibition Studies : In a comparative analysis of various furan derivatives, compounds similar to this compound were tested for their α-glucosidase inhibition capabilities with promising results indicating potential antidiabetic applications .

- Safety Assessments : Toxicological evaluations of related thiazole compounds revealed no significant acute toxicity at therapeutic doses; however, chronic effects remain to be thoroughly investigated .

Propiedades

Key on ui mechanism of action |

In type 2 diabetes, the liver produces excessive amounts of glucose through the gluconeogenesis (GNG) pathway and consequently is partly responsible for the elevated glucose levels characteristic of the disease. CS-917 targets the AMP binding site of fructose 1,6-bisphosphatase (FBPase), inhibiting the GNC pathway. |

|---|---|

Número CAS |

280782-97-0 |

Fórmula molecular |

C21H33N4O6PS |

Peso molecular |

500.6 g/mol |

Nombre IUPAC |

ethyl (2S)-2-[[[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H33N4O6PS/c1-7-29-19(26)13(5)24-32(28,25-14(6)20(27)30-8-2)17-10-9-15(31-17)18-16(11-12(3)4)33-21(22)23-18/h9-10,12-14H,7-8,11H2,1-6H3,(H2,22,23)(H2,24,25,28)/t13-,14-/m0/s1 |

Clave InChI |

BYKBUQDQTLDNLE-KBPBESRZSA-N |

SMILES |

CCOC(=O)C(C)NP(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC |

SMILES isomérico |

CCOC(=O)[C@H](C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)N[C@@H](C)C(=O)OCC |

SMILES canónico |

CCOC(=O)C(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC |

Apariencia |

Solid powder |

Key on ui other cas no. |

280782-97-0 |

Pureza |

>98% |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for sort term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CS 917 CS-917 CS917 cpd GP 3034 GP-3034 GP3034 managlinat dialanetil MB 06322 MB-06322 MB-6322 MB06322 N,N'-((5-(2-amino-5-(2-methylpropyl)-4-thiazolyl)-2-furanyl)phosphinylidene)bis(alanine) diethyl ester R 132917 R-132917 R132917 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.